Cas no 51883-88-6 (N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide)

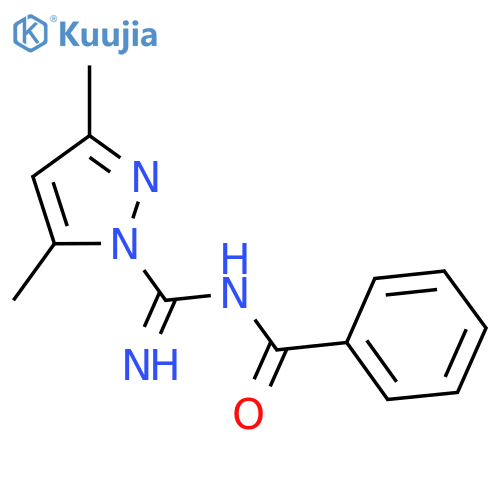

51883-88-6 structure

商品名:N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide

CAS番号:51883-88-6

MF:C13H14N4O

メガワット:242.276462078094

MDL:MFCD22374851

CID:387266

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-[(3,5-dimethyl-1H-pyrazol-1-yl)iminomethyl]-

- N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide

- AC1L6WNK

- NSC294623

- NSC-294623

- SureCN8444378

- SureCN8444380

- SureCN9436679

- N-[amino-(3,5-dimethyl-1-pyrazolyl)methylene]benzamide

- N-[amino-(3,5-dimethylpyrazol-1-yl)methylene]benzamide

- N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide

- N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide

-

- MDL: MFCD22374851

- インチ: 1S/C13H14N4O/c1-9-8-10(2)17(16-9)13(14)15-12(18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,18)

- InChIKey: KDTSAMCTLHBETH-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)=CC(C)=N1)C(=N)NC(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 242.11692

- どういたいしつりょう: 242.116761

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.3

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 434.4°Cat760mmHg

- フラッシュポイント: 216.5°C

- 屈折率: 1.625

- PSA: 73.27

- じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N266565-1000mg |

N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 1g |

$ 480.00 | 2022-06-02 | ||

| A2B Chem LLC | AJ04623-1g |

N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 95% | 1g |

$228.00 | 2024-04-19 | |

| abcr | AB412845-1g |

N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 1g |

€232.00 | 2023-09-05 | ||

| A2B Chem LLC | AJ04623-500mg |

N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | >95% | 500mg |

$412.00 | 2023-12-30 | |

| TRC | N266565-500mg |

N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 500mg |

$ 300.00 | 2022-06-02 | ||

| Chemenu | CM521522-1g |

N-((3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl)benzamide |

51883-88-6 | 97% | 1g |

$176 | 2022-06-11 | |

| A2B Chem LLC | AJ04623-5g |

N-[(3,5-Dimethyl-1h-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 95% | 5g |

$771.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737234-1g |

n-(Amino(3,5-dimethyl-1h-pyrazol-1-yl)methylene)benzamide |

51883-88-6 | 98% | 1g |

¥1246.00 | 2024-05-10 | |

| Ambeed | A788459-1g |

N-((3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl)benzamide |

51883-88-6 | 97% | 1g |

$178.0 | 2025-03-05 | |

| abcr | AB412845-500 mg |

N-[(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methyl]benzamide |

51883-88-6 | 500MG |

€195.40 | 2022-03-02 |

N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

51883-88-6 (N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51883-88-6)N-(3,5-Dimethyl-1H-pyrazol-1-yl)(imino)methylbenzamide

清らかである:99%

はかる:1g

価格 ($):160.0